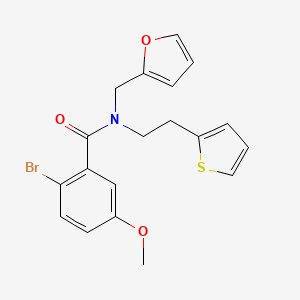

2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

説明

This compound is a brominated benzamide derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. The bromine atom at the 2-position and methoxy group at the 5-position on the benzamide core contribute to its electronic and steric properties. Its synthesis likely involves amide coupling between a brominated benzoyl chloride and the respective amine precursors, analogous to methods described in and .

特性

IUPAC Name |

2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c1-23-14-6-7-18(20)17(12-14)19(22)21(13-15-4-2-10-24-15)9-8-16-5-3-11-25-16/h2-7,10-12H,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGKIMIOHXEKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Methoxylation: The addition of a methoxy group to the benzene ring.

Furan and Thiophene Substitution: The attachment of furan and thiophene rings via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized benzamides.

科学的研究の応用

The structural features of 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide suggest several potential biological activities:

Antiviral Properties

Research indicates that compounds with similar structural motifs have shown promising antiviral activity. For instance, derivatives containing furan and thiophene rings have demonstrated efficacy against various viral targets, including hepatitis C virus (HCV) and SARS-CoV-2. Studies suggest that modifications to these compounds can enhance their potency against viral RNA polymerases .

Anticancer Activity

The compound's ability to inhibit specific kinases involved in cancer progression has been a focus of research. For example, benzamide derivatives have been explored as inhibitors of RET kinase, which plays a role in certain cancers. Preliminary studies indicate that compounds with similar structures exhibit moderate to high potency in inhibiting RET kinase activity .

Case Studies

- Antiviral Screening : A study screened various substituted benzamides for their ability to inhibit HCV NS5B RNA polymerase. Compounds resembling this compound were found to have significant antiviral activity, with IC50 values indicating effective inhibition .

- Kinase Inhibition : Research on benzamide derivatives has highlighted their potential as RET kinase inhibitors. One study reported that specific modifications led to enhanced inhibitory effects on cell proliferation driven by RET mutations .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine, furan, thiophene | Antiviral, anticancer |

| N-(4-fluorobenzoyl)-N'-(5-thiophenyl)-urea | Urea linkage | Different mechanism of action |

| 5-methoxy-N-(furan-3-ylmethyl)-benzamide | Methoxy group | Moderate antiviral activity |

作用機序

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

Compound 2d ()

- Structure : 4-(Furan-2-ylmethyl)-7-methoxy-2-(prop-1-en-2-yl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one.

- Key Features : Benzodiazepine core with furan-2-ylmethyl and methoxy groups.

- Synthesis : Copper-catalyzed one-pot reaction, 81% yield.

- Comparison : Shares the furan-2-ylmethyl group but lacks the thiophene moiety. The benzodiazepine core may confer distinct conformational flexibility compared to the benzamide scaffold .

Compound 3i ()

- Structure : 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide.

- Key Features : Benzo[b]thiophene core with bromo and trimethoxybenzoyl groups.

- Synthesis : General Procedure F, 82% yield, m.p. 164–166°C.

- Comparison : Brominated aromatic system but with a thiophene-fused benzene core. The trimethoxybenzoyl group may enhance π-π stacking interactions compared to the target compound’s simpler methoxy group .

Brominated Benzamide Derivatives

Compound 11b ()

- Structure: 5-Bromo-N-(2-(ethyl(5-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)pentyl)amino)ethyl)-2,3-dimethoxybenzamide.

- Key Features : Bromo and dimethoxy groups on benzamide with a triazole-containing side chain.

- Synthesis : 28% yield via multi-step reactions.

- Comparison : More complex substituents reduce synthetic accessibility. The triazole-thioether chain may enhance metal-binding properties, unlike the target’s heterocyclic groups .

Intermediate 30 ()

- Structure : 4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.

- Key Features : Bromo, fluoro, and trifluoropropoxy groups.

- Synthesis : 90% yield via benzoyl chloride-amine coupling.

- Comparison : Halogen-rich structure with fluorinated groups, likely influencing lipophilicity and metabolic stability compared to the target’s furan/thiophene motifs .

Compounds with Dual Heterocyclic Motifs

Compound 2f ()

- Structure : 2-(Prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one.

- Key Features : Thiophen-2-ylmethyl group on a benzodiazepine core.

- Synthesis : 65% yield via copper catalysis.

- Comparison : Incorporates thiophene but lacks the bromo-methoxybenzamide framework. The absence of bromine may reduce electrophilic reactivity .

Data Table: Key Parameters of Comparable Compounds

生物活性

The compound 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzamide core with various substituents, including a bromine atom, a methoxy group, and both furan and thiophene moieties. These structural features are significant as they influence the compound's biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H18BrN3O2S |

| Molecular Weight | 404.31 g/mol |

| CAS Number | 2034397-52-7 |

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Compounds containing thiophene and furan rings have been known to exhibit a range of pharmacological activities including:

- Anticancer : Many thiophene derivatives have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial : The presence of the furan ring enhances the compound's ability to combat microbial infections.

- Anti-inflammatory : Certain derivatives exhibit properties that can reduce inflammation.

Biological Activity Studies

Research into the biological activity of similar compounds provides insight into the potential effects of this compound. For instance:

- Anticancer Activity : A study indicated that thiophene-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.65 µM to 15.63 µM, indicating potent activity against cancer cells .

- Analgesic Effects : Some derivatives of related benzamides have shown promising analgesic properties in preclinical models, suggesting that this compound may also possess similar effects .

- Antimicrobial Activity : Compounds with similar structures have been screened for antimicrobial activity, showing effectiveness against both bacterial and fungal strains .

Case Studies

Several studies have evaluated the biological effects of compounds structurally related to this compound:

Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives with thiophene rings exhibited dose-dependent cytotoxicity against MCF-7 cells, with some compounds showing greater efficacy than traditional chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Screening

A series of benzamide derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。